molecular formula C11H10O3 B020747 Methyl 2-oxo-1-indanecarboxylate CAS No. 104620-34-0

Methyl 2-oxo-1-indanecarboxylate

Cat. No. B020747
M. Wt: 190.19 g/mol
InChI Key: RWSYHHRDYRDVQL-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Synthesis Techniques : The synthesis of derivatives similar to Methyl 2-oxo-1-indanecarboxylate often involves unique methods. For instance, the synthesis of methyl-1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate was achieved using a Hofmann rearrangement with trichloroisocyanuric acid as an oxidant, demonstrating the versatility of functional groups in the reaction (Crane et al., 2011).

Molecular Structure Analysis

  • Crystal Structure : The molecular structure of compounds similar to Methyl 2-oxo-1-indanecarboxylate, such as methyl-18R-13-isopropyl-10a,7-dimethyl-4-oxo-1-oxahexacyclo[12.4.0.05a,4a.013,12.01,1a.010a,6a]heneicosane-7-carboxylate, has been analyzed. This compound crystallizes in orthorhombic symmetry, highlighting complex molecular geometries often seen in such derivatives (Smirnova et al., 2009).

Chemical Reactions and Properties

  • Reaction with Other Chemicals : Methyl 2-oxo-1-indanecarboxylate and its derivatives participate in diverse chemical reactions, forming a range of compounds. For example, benzo[c]azocanones and indeno[1,2-b]pyrroles were synthesized from oxoindanecarboxylates, showcasing the compound's reactivity and the variety of derivatives it can form (Behler et al., 2011).

Scientific Research Applications

“Methyl 2-oxo-1-indanecarboxylate” is used as an active pharmaceutical intermediate . This means it is a compound that is used in the production of pharmaceuticals. It is often used in the synthesis of more complex molecules that have therapeutic effects.

“Methyl 2-oxo-1-indanecarboxylate” is primarily used as an active pharmaceutical intermediate . This means it is a compound that is used in the production of pharmaceuticals. It is often used in the synthesis of more complex molecules that have therapeutic effects .

“Methyl 2-oxo-1-indanecarboxylate” is primarily used as an active pharmaceutical intermediate . This means it is a compound that is used in the production of pharmaceuticals. It is often used in the synthesis of more complex molecules that have therapeutic effects .

Safety And Hazards

“Methyl 2-oxo-1-indanecarboxylate” is classified as Acute Tox. 4 Oral according to the GHS classification system . If breathed in, the person should be moved into fresh air. If not breathing, artificial respiration should be given . In case of skin contact, it should be washed off with soap and plenty of water .

properties

IUPAC Name

methyl 2-oxo-1,3-dihydroindene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-14-11(13)10-8-5-3-2-4-7(8)6-9(10)12/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSYHHRDYRDVQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(=O)CC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90447208
Record name Methyl 2-oxo-1-indanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-oxo-1-indanecarboxylate

CAS RN

104620-34-0
Record name Methyl 2-oxo-1-indanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-oxo-1-indanecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
G Bartoli, M Bosco, A Carlone, A Cavalli… - Angewandte …, 2006 - Wiley Online Library
… The feasibility of our organocatalytic asymmetric approach was first tested by mixing methyl-2-oxo-1-indanecarboxylate (1 a) and maleimide (2 a) in dichloromethane (0.5 M) in the …
Number of citations: 177 onlinelibrary.wiley.com
J Fischer, H Sérier-Brault, P Nun, V Coeffard - Synlett, 2020 - thieme-connect.com
… experiments between methyl-2-oxo-1-indanecarboxylate, which is … amounts of methyl-2-oxo-1-indanecarboxylate and non-… a complex between methyl-2-oxo-1-indanecarboxylate and …
Number of citations: 5 www.thieme-connect.com
J Fischer, L Mele, H Serier‐Brault… - European Journal of …, 2019 - Wiley Online Library
… Inspiring studies by the group of Melchiorre have shown that quinine could promote an asymmetric conjugate addition of methyl-2-oxo-1-indanecarboxylate 1 to maleimides in …
B Rahemtulla - 2018 - ora.ox.ac.uk
This thesis describes work conducted towards the enantioselective acylation of ketones using phase-transfer catalysis. Chapter 1 introduces the field of ketone acylation, with a focus on …
Number of citations: 3 ora.ox.ac.uk
A Carlone - 2008 - amsdottorato.unibo.it
The work presented in this PhD thesis has been mainly carried out at the Department of Organic Chemistry “A. Mangini”, Alma Mater Studiorum–Università di Bologna (Italy), under the …
Number of citations: 4 amsdottorato.unibo.it

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